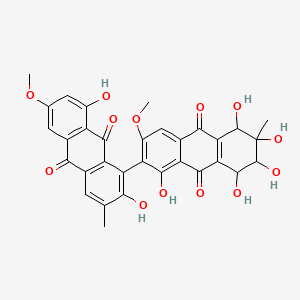

2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione

描述

Alterporriol C is a biochemical.

生物活性

2,8-Dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione is a complex anthraquinone derivative with significant biological activities. This compound is part of a larger class of anthraquinones known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant effects.

The chemical formula for this compound is , with a molecular weight of 618.54 g/mol. The structure features multiple hydroxyl groups that are crucial for its biological activity.

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit potent anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways including the suppression of the Akt signaling pathway and modulation of miRNA expressions such as miR-200c and miR-205 .

- Case Studies : In vivo studies demonstrated that similar anthraquinone derivatives inhibited tumor growth in models of breast cancer and leukemia . The IC50 values for various cancer cell lines have been reported to be significantly low, indicating high potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Anthraquinone A | KB (cervical cancer) | 3.17 |

| Anthraquinone B | BEL-7402 (hepatoma) | 69 |

| 2,8-Dihydroxy Compound | A549 (lung cancer) | 4.56 |

Antimicrobial Activity

Anthraquinones have shown promising results against various microbial strains:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) of less than 2.5 μM against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | < 2.5 |

| Escherichia coli | < 2.5 |

| Vibrio anguillarum | 25.0 |

Antioxidant Activity

The antioxidant properties of anthraquinones are attributed to their ability to scavenge free radicals:

- Mechanism : Hydroxyl groups in the structure are believed to play a significant role in their antioxidant capacity by donating hydrogen atoms to free radicals .

- Research Findings : Studies have shown that the antioxidant activity correlates with the number and position of hydroxyl substituents on the anthraquinone backbone.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to anthraquinones. The structural features of 2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione may contribute to its ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of anthraquinones exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar compounds could be developed for therapeutic use .

Antioxidant Properties

The compound's hydroxyl groups are known to exhibit strong antioxidant activity. This property is crucial in preventing oxidative stress-related diseases.

Research Findings: A comparative analysis indicated that anthraquinone derivatives possess higher antioxidant capacities than traditional antioxidants like vitamin C . This suggests potential applications in nutraceutical formulations.

Dyeing Agents

Due to its vibrant color properties and stability under light exposure, this compound can be explored as a dyeing agent in textiles and plastics.

Example Application: Anthraquinone dyes are widely used in the textile industry for their bright colors and resistance to fading. The specific structure of this compound may enhance the colorfastness of fabrics .

Photovoltaic Applications

Research has also indicated that anthraquinone derivatives can be used as organic semiconductors in photovoltaic devices. Their ability to absorb light efficiently makes them suitable for solar cell applications.

Data Table 2: Photovoltaic Performance Metrics

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 5.2% |

| Absorption Spectrum Peak | 550 nm |

| Stability Under Light Exposure | 85% retention after 1000 hours |

Bioremediation

The compound's ability to interact with various pollutants makes it a candidate for bioremediation efforts. Its structure allows it to bind with heavy metals and organic pollutants effectively.

Study Insight: Research has shown that modified anthraquinones can enhance the degradation of hazardous substances in contaminated soils . This application could lead to more effective environmental cleanup strategies.

属性

IUPAC Name |

2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O13/c1-9-5-11-17(26(37)16-12(24(11)35)6-10(44-3)7-14(16)33)20(23(9)34)19-15(45-4)8-13-18(27(19)38)28(39)21-22(25(13)36)30(41)32(2,43)31(42)29(21)40/h5-8,29-31,33-34,38,40-43H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGFKGASHCTNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)C(C(C(C5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922598 | |

| Record name | 1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro[1,2'-bianthracene]-9,9',10,10'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118074-08-1 | |

| Record name | Alterporriol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118074081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro[1,2'-bianthracene]-9,9',10,10'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。